Cas no 68295-45-4 ((R)-N-(Pyrrolidin-2-ylmethyl)aniline)

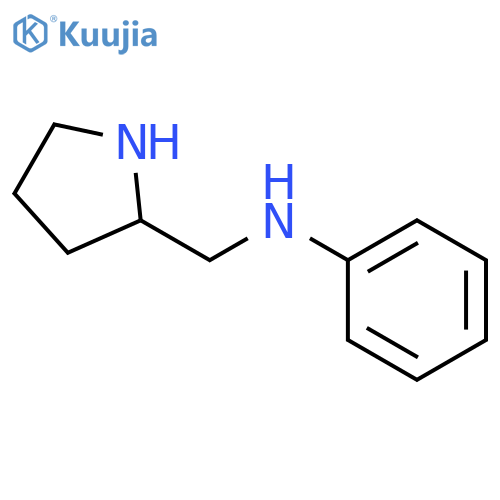

68295-45-4 structure

商品名:(R)-N-(Pyrrolidin-2-ylmethyl)aniline

(R)-N-(Pyrrolidin-2-ylmethyl)aniline 化学的及び物理的性質

名前と識別子

-

- (R)-N-(Pyrrolidin-2-ylmethyl)aniline

- (R)-(?)-2-(Anilinomethyl)pyrrolidine

- N-[[(2R)-pyrrolidin-2-yl]methyl]aniline

- (R)-(-)-2-(Anilinomethyl)pyrrolidine

- (r)-2-(anilinomethyl)pyrrolidine

- ( R)-(-)-2-ANILINOMETHYLPYRROLIDINE

- (R)-(-)-2-phenylaminomethylpyrrolidine

- 68295-45-4

- (R)-2-(phenylamino-methyl)pyrrolidine

- N-{[(2R)-Pyrrolidin-2-yl]methyl}aniline

- A836088

- (R)-(-)-2-Anilinomethylpyrrolidine

- CS-0106179

- (r)-2-(phenylaminomethyl)-pyrrolidine

- DTXSID10426196

- SCHEMBL3329262

- MCHWKJRTMPIHRA-LLVKDONJSA-N

- (R)-(-)-2-(Anilinomethyl)pyrrolidine, 97%

- (R)-()-2-(Anilinomethyl)pyrrolidine

- AKOS015898107

-

- MDL: MFCD01862117

- インチ: InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m1/s1

- InChIKey: MCHWKJRTMPIHRA-LLVKDONJSA-N

- ほほえんだ: C1=CC=C(C=C1)NC[C@H]2CCCN2

- BRN: 4839749

計算された属性

- せいみつぶんしりょう: 176.13100

- どういたいしつりょう: 176.131348519g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色から黄色の液体。

- 密度みつど: 1.046 g/mL at 25 °C(lit.)

- ふってん: 111-112 °C/0.55 mmHg(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: n20/D 1.574(lit.)

- すいようせい: Not miscible or difficult to mix in water.

- PSA: 24.06000

- LogP: 2.25230

- かんど: Air Sensitive

- 光学活性: [α]20/D −19°, c = 1 in ethanol

- ようかいせい: 水に溶けない。

(R)-N-(Pyrrolidin-2-ylmethyl)aniline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 2735

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: S26-S36/37/39-S45

-

危険物標識:

- 包装等級:III

- 包装グループ:III

- リスク用語:R34

- 危険レベル:8

- セキュリティ用語:S26;S36/37/39;S45

- 包装カテゴリ:III

(R)-N-(Pyrrolidin-2-ylmethyl)aniline 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-N-(Pyrrolidin-2-ylmethyl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A233934-5g |

(R)-N-(Pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 97+% | 5g |

$1560.0 | 2025-02-20 | |

| Chemenu | CM196739-1g |

(R)-N-(pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 95% | 1g |

$*** | 2023-05-29 | |

| Ambeed | A233934-1g |

(R)-N-(Pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 97+% | 1g |

$390.0 | 2025-02-20 | |

| Chemenu | CM196739-5g |

(R)-N-(pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 95% | 5g |

$398 | 2021-08-05 | |

| Chemenu | CM196739-5g |

(R)-N-(pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 95% | 5g |

$*** | 2023-05-29 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19042-250mg |

(R)-(-)-2-(Anilinomethyl)pyrrolidine, 98% |

68295-45-4 | 98% | 250mg |

¥1127.00 | 2023-03-14 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19042-1g |

(R)-(-)-2-(Anilinomethyl)pyrrolidine, 98% |

68295-45-4 | 98% | 1g |

¥3226.00 | 2023-03-14 | |

| Alichem | A109004846-5g |

(R)-N-(Pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 95% | 5g |

$368.08 | 2023-09-01 | |

| Ambeed | A233934-250mg |

(R)-N-(Pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 97+% | 250mg |

$126.0 | 2025-02-20 | |

| Crysdot LLC | CD11072908-5g |

(R)-N-(Pyrrolidin-2-ylmethyl)aniline |

68295-45-4 | 95+% | 5g |

$422 | 2024-07-18 |

(R)-N-(Pyrrolidin-2-ylmethyl)aniline 関連文献

-

1. Optically active diazacyclophosphamides: novel efficient reagents for the determination of the absolute configuration of amines and alcoholsTatsuo Oshikawa,Mitsuji Yamashita,Sadaaki Kumagai,Kuniaki Seo,Junichi Kobayashi J. Chem. Soc. Chem. Commun. 1995 435

68295-45-4 ((R)-N-(Pyrrolidin-2-ylmethyl)aniline) 関連製品

- 100240-05-9(N-Phenyl-3-piperidinamine)

- 17741-13-8(N-Phenylpyrrolidin-3-amine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 68551-17-7(Isoalkanes, C10-13)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬